Product packaging for 6-Bromo-N,N-diethylpyridin-2-amine(Cat. No.:CAS No. 856850-57-2)

6-Bromo-N,N-diethylpyridin-2-amine

Cat. No.: B1289787
CAS No.: 856850-57-2
M. Wt: 229.12 g/mol
InChI Key: BACITTGULZNNGC-UHFFFAOYSA-N
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Description

6-Bromo-N,N-diethylpyridin-2-amine is a substituted pyridine compound with the molecular formula C9H13BrN2 and a molecular weight of 229.12 . It is also known by the synonyms 6-Bromo-2-diethylaminopyridine and 6-Diethylamino-2-bromopyridine, with its CAS Registry Number identified as 856850-57-2 . The compound is characterized by specific structural identifiers, including the SMILES string Brc1cccc(n1)N(CC)CC and the InChIKey BACITTGULZNNGC-UHFFFAOYSA-N . Computed physical properties include a density of approximately 1.349 g/cm³ and a boiling point of around 310.4°C at 760 mmHg . As a pyridin-2-amine derivative, this compound serves as a valuable building block in organic synthesis and pharmaceutical research. Pyridin-2-amines are important intermediates used as starting materials for the production of fused heterocycles, such as imidazo-derivatives, which possess significant biological activities and are investigated for applications as antiviral and immunosuppressive agents . The bromine atom at the 6-position of the pyridine ring makes this molecule a versatile synthon for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures for drug discovery and development. This product is intended for research purposes only and is not for human or personal use. Researchers can request a quote for this compound, and detailed specifications, including certificates of analysis, are available upon inquiry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13BrN2 B1289787 6-Bromo-N,N-diethylpyridin-2-amine CAS No. 856850-57-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-N,N-diethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-3-12(4-2)9-7-5-6-8(10)11-9/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACITTGULZNNGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595659
Record name 6-Bromo-N,N-diethylpyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856850-57-2
Record name 6-Bromo-N,N-diethylpyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 856850-57-2
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Halogenated Pyridine Derivatives: Versatile Building Blocks

Halogenated pyridines are pivotal intermediates in organic synthesis, primarily due to the reactivity of the carbon-halogen bond. nih.gov This feature allows for a variety of subsequent chemical transformations, making them essential building blocks for creating more complex molecules. nih.gov The position of the halogen atom on the pyridine (B92270) ring dictates its reactivity and the types of reactions it can undergo.

The presence of a halogen, such as bromine, on the pyridine ring facilitates numerous synthetic strategies. Electrophilic halogenation of pyridine itself can be challenging and often requires harsh conditions. nih.govyoutube.com However, once installed, the halogen acts as a versatile handle for introducing other functional groups. It is particularly valuable in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, which are fundamental methods for constructing carbon-carbon and carbon-nitrogen bonds. nih.gov This capability is crucial for the diversification of complex molecules, especially in the late-stage functionalization of drug candidates. nih.gov

The Aminopyridine Scaffold: a Privileged Structure

Aminopyridines are recognized as "privileged scaffolds" in medicinal chemistry and materials science. rsc.orgrsc.org This designation stems from their frequent appearance in biologically active compounds and functional materials. The 2-aminopyridine (B139424) moiety, in particular, is a simple, low-molecular-weight structure that is highly functionalized, making it an ideal starting point for the synthesis of diverse molecules with minimal side reactions. rsc.org

The structural properties of aminopyridines, including their ability to participate in hydrogen bonding and act as ligands for metal ions, contribute to their wide-ranging applications. researchgate.net These interactions are critical for the binding of molecules to biological targets like enzymes and receptors. researchgate.net Consequently, the aminopyridine framework is found in a multitude of compounds investigated for various therapeutic areas. mdpi.com Furthermore, the inherent fluorescence of some aminopyridine derivatives makes them promising candidates for the development of biological probes and imaging agents. nih.gov

6 Bromo N,n Diethylpyridin 2 Amine: a Compound of Interest

Direct Amination Approaches

Direct amination strategies are a cornerstone for the synthesis of aminopyridines. These methods often involve the regioselective substitution of a halogen on the pyridine ring with an amine.

Regioselective Amination of Dihalogentated Pyridines

The reaction of dihalogenated pyridines with amines provides a direct route to halo-aminopyridine derivatives. The regioselectivity of this reaction is a critical consideration.

The reaction of 2,6-dibromopyridine (B144722) with diethylamine (B46881) is a primary method for the synthesis of this compound. This nucleophilic aromatic substitution (SNAr) reaction typically favors substitution at the 2-position. The reaction conditions, such as solvent, temperature, and the presence of a base, can be optimized to maximize the yield of the desired monosubstituted product.

Similarly, other secondary amines can be used to generate a variety of N,N-disubstituted-6-bromopyridin-2-amine analogues. For instance, the reaction of 2,6-dibromopyridine with dimethylamine (B145610) yields 6-bromo-N,N-dimethylpyridin-2-amine. Historical methods have also employed liquefied ammonia (B1221849) to synthesize 2,6-diaminopyridine (B39239) from 2,6-dibromopyridine at elevated temperatures and pressures. google.com

Table 1: Examples of Amination of 2,6-Dibromopyridine

AmineProductReference
DiethylamineThis compound uni.lubldpharm.com
Dimethylamine6-Bromo-N,N-dimethylpyridin-2-amine sigmaaldrich.com
Ammonia2,6-Diaminopyridine google.com

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a fundamental reaction in heterocyclic chemistry. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles. pearson.com This effect is most pronounced at the C-2 (ortho) and C-4 (para) positions relative to the nitrogen atom. stackexchange.comquora.com

The mechanism of SNAr on pyridine generally proceeds through a two-step addition-elimination pathway. youtube.com

Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (e.g., a halogen), leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com This step involves the disruption of the aromatic system and is typically the rate-determining step. stackexchange.com

Stabilization of the Intermediate: The negative charge in the Meisenheimer complex is delocalized over the ring. When the attack occurs at the C-2 or C-4 position, one of the resonance structures places the negative charge on the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comquora.comyoutube.com This stabilization is not possible when the attack is at the C-3 position.

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group. youtube.com

The greater stability of the intermediate formed from attack at the 2- and 4-positions explains the observed regioselectivity in the amination of dihalogenated pyridines. stackexchange.comquora.comyoutube.com

Catalytic C-N Bond-Forming Reactions

Catalytic methods offer alternative and often more efficient routes for the synthesis of aminopyridines, sometimes under milder conditions than traditional SNAr reactions.

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, are a powerful tool for the synthesis of N-aryl amines. chemistryviews.org These methods can be applied to the amination of halo-pyridines. Recent advancements have focused on developing catalytic systems that operate under milder conditions and tolerate a wider range of functional groups. chemistryviews.orgnih.gov

For instance, the use of CuI with specific ligands and a weaker base like sodium trimethylsilanolate (NaOTMS) has enabled the amination of base-sensitive aryl bromides. chemistryviews.org The choice of ligand is crucial for the efficiency of the catalytic cycle, which is generally believed to involve oxidative addition, amine coordination and deprotonation, and reductive elimination. nih.govprinceton.edu

Table 2: Key Features of Copper-Catalyzed Amination

FeatureDescriptionReference
CatalystTypically Cu(I) or Cu(II) salts chemistryviews.orgnih.gov
LigandOften required to facilitate the reaction chemistryviews.org
BaseUsed to deprotonate the amine chemistryviews.org
Substrate ScopeApplicable to a variety of aryl and heteroaryl halides nih.gov

While transition metal-catalyzed reactions are prevalent, the development of transition-metal-free amination methods is an area of active research, driven by the desire to reduce costs and potential metal contamination in the final products. acs.orgrsc.org

One such approach involves the base-promoted selective amination of polyhalogenated pyridines using water as a solvent. acs.org For example, the reaction of 2,5-dibromopyridine (B19318) with N,N-dimethylformamide (DMF) in the presence of a strong base like sodium tert-butoxide (NaOtBu) in water can lead to selective amination. Mechanistic studies suggest that the base may facilitate the dissociation of DMF to generate dimethylamine in situ, which then acts as the nucleophile. acs.org

Other innovative transition-metal-free methods include the electrophilic amination of organometallic reagents derived from pyridines and the use of heterocyclic phosphonium (B103445) salts which react with sodium azide (B81097) to form versatile iminophosphorane intermediates. nih.govresearchgate.net

Accelerated Synthesis Techniques

To meet the demands of rapid compound library generation and process optimization, accelerated synthesis techniques have become indispensable. Microwave irradiation and high-pressure/temperature conditions have proven particularly effective in the synthesis of substituted aminopyridines.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of reactions, including the amination of halo-pyridines. The primary advantage of microwave heating is its ability to rapidly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction time and improvements in yield compared to conventional heating methods. ucur.orgnih.gov For instance, Ullmann-type amination reactions, which are relevant for coupling an amine with a bromo-pyridine, can be significantly expedited. While conventional heating might require up to 40 hours, microwave-assisted methods can achieve comparable or better yields in just a few hours. ucur.org

This technology has been successfully applied to the synthesis of various nitrogen-containing heterocyclic compounds. nih.govmdpi.com Research has shown that even electron-rich aryl halides, which are typically less reactive, can undergo direct amination with various amines under microwave irradiation, often without the need for a transition-metal catalyst. nih.gov In the context of producing analogues, microwave irradiation has been shown to improve yields in the Bischler reaction, which can be used to construct fused ring systems like imidazo[1,2-a]pyridines from 2-aminopyridine (B139424) precursors. organic-chemistry.orgrsc.org

The use of sealed-vessel reactions, such as in a pressure tube, allows for the use of temperatures well above the normal boiling point of the solvents and reagents. This approach is particularly useful for reactions involving volatile amines or for pushing sluggish reactions to completion. The synthesis of 2-bromo-6-alkylaminopyridines and 2,6-dialkylaminopyridines from 2,6-dibromopyridine has been effectively demonstrated using this method. georgiasouthern.edugeorgiasouthern.edu

By reacting 2,6-dibromopyridine with a primary amine like methylamine (B109427) in a pressure tube at elevated temperatures, researchers have successfully synthesized both the mono-aminated and di-aminated products. georgiasouthern.edugeorgiasouthern.edu This method is directly translatable to the synthesis of this compound by substituting methylamine with diethylamine. The control over stoichiometry and reaction conditions allows for the selective formation of the desired mono-substituted product.

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes to this compound involve the synthesis and subsequent modification of key intermediates. These multi-step sequences often rely on the principles of functional group interconversion and the derivatization of a pre-formed pyridine core.

A common and logical pathway to N,N-disubstituted aminopyridines is the alkylation of a primary aminopyridine. In this case, the key intermediate is 2-Amino-6-bromopyridine (B113427) . This precursor can be synthesized through several established methods, such as the direct amination of 2,6-dibromopyridine or via a Hofmann rearrangement of 6-bromo-2-pyridinecarboxamide. researchgate.net

Once 2-Amino-6-bromopyridine is obtained, the target compound can be formed through N-alkylation of the primary amino group with an ethylating agent (e.g., ethyl iodide or diethyl sulfate). A significant challenge in this approach is controlling the degree of alkylation. The reaction can potentially yield a mixture of the starting primary amine, the mono-ethylated product (6-Bromo-N-ethylpyridin-2-amine ), and the desired di-ethylated product. nih.gov To achieve selective N,N-diethylation, careful optimization of reaction conditions, such as the choice of base, solvent, temperature, and the stoichiometry of the alkylating agent, is crucial.

The synthesis of this compound is fundamentally a process of functional group interconversion (FGI) on the pyridine ring. The most direct FGI is the nucleophilic aromatic substitution (SNAr) of a halogen at the 2-position of a pyridine ring with diethylamine. The starting material for this approach would typically be 2,6-dibromopyridine .

The reaction involves the displacement of one of the bromine atoms by diethylamine. This transformation is often facilitated by transition metal catalysis, with palladium-based systems (Buchwald-Hartwig amination) or copper catalysts being widely used to improve reaction rates and yields. nih.gov Alternatively, activating the pyridine ring by forming an N-alkyl pyridinium (B92312) salt can enhance its susceptibility to nucleophilic attack at the 2-position. nih.gov

Other FGIs can be employed to prepare the necessary precursors. For example, a carboxylic acid group can be converted into an amine. The synthesis of 2-amino-6-bromopyridine from 6-bromo-2-pyridinecarboxylic acid involves the conversion of the acid to an amide, followed by a Hofmann rearrangement using bromine and sodium hydroxide (B78521) to yield the primary amine. researchgate.net This sequence demonstrates the versatility of FGI in constructing the required substitution pattern on the pyridine framework before the final N-alkylation step.

Nucleophilic Substitution Reactions at the C-6 Halogen Position

The bromine atom at the C-6 position of this compound can be displaced by strong nucleophiles. This type of reaction, a nucleophilic aromatic substitution (SNAr), is a fundamental transformation for introducing a range of functional groups onto the pyridine core. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the C-6 position, making it more susceptible to nucleophilic attack.

Commonly, these reactions require elevated temperatures and the use of a strong base to facilitate the departure of the bromide ion. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being employed to dissolve the reactants and promote the reaction. For instance, the reaction with an alkoxide, such as sodium methoxide, would lead to the formation of the corresponding 6-methoxy derivative. Similarly, reaction with a thiol, in the presence of a base, would yield the 6-thioether analog.

It is important to note that the reaction conditions, such as temperature and the nature of the nucleophile and base, must be carefully controlled to achieve the desired substitution product and avoid potential side reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions of the Aryl Halide Moiety

The aryl bromide functionality in this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used method for forming a new carbon-carbon bond between an aryl halide and an organoboron compound. nih.gov In the case of this compound, this reaction allows for the introduction of various aryl or vinyl groups at the C-6 position. The reaction is typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor. A base, such as potassium carbonate or cesium fluoride, is required to activate the organoboron reagent.

A general scheme for the Suzuki-Miyaura coupling of this compound is shown below:

Scheme 1: Suzuki-Miyaura Coupling of this compound

Image of the Suzuki-Miyaura coupling reaction of this compound

The choice of palladium catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. For challenging couplings, specialized ligands may be necessary to promote the desired transformation. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Arylboronic Acid Catalyst Base Solvent Product
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 6-Phenyl-N,N-diethylpyridin-2-amine
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Dioxane N,N-Diethyl-6-(4-methoxyphenyl)pyridin-2-amine

Ullmann-type reactions are copper-catalyzed cross-coupling reactions that are particularly useful for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. wikipedia.orgorganic-chemistry.org These reactions typically require higher temperatures compared to their palladium-catalyzed counterparts. wikipedia.org For this compound, an Ullmann condensation with an amine or an alcohol can be used to introduce a new amino or alkoxy group at the C-6 position.

The classic Ullmann reaction uses copper powder as the catalyst, often in stoichiometric amounts, and is carried out in a high-boiling polar solvent like N-methylpyrrolidone (NMP) or DMF. wikipedia.org More modern protocols often utilize a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a ligand to facilitate the reaction at lower temperatures.

Table 2: Examples of Ullmann-Type Reactions

Nucleophile Catalyst Ligand Base Solvent Product
Morpholine CuI 1,10-Phenanthroline K₂CO₃ DMF 4-(6-(Diethylamino)pyridin-2-yl)morpholine

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that couples an aryl halide with a terminal alkyne, forming a new C(sp²)–C(sp) bond. organic-chemistry.orgresearchgate.net This reaction is a highly efficient method for the synthesis of arylalkynes. This compound can be effectively coupled with various terminal alkynes under Sonogashira conditions.

The reaction typically employs a palladium(0) catalyst, a copper(I) co-catalyst (usually CuI), and an amine base, such as triethylamine (B128534) or diisopropylethylamine, which also often serves as the solvent. scirp.orgscirp.org

Table 3: Examples of Sonogashira Coupling Reactions

Terminal Alkyne Palladium Catalyst Copper Co-catalyst Base Solvent Product
Phenylacetylene Pd(PPh₃)₂Cl₂ CuI Et₃N THF N,N-Diethyl-6-(phenylethynyl)pyridin-2-amine
1-Hexyne Pd(OAc)₂ / PPh₃ CuI Et₃N DMF N,N-Diethyl-6-(hex-1-yn-1-yl)pyridin-2-amine

Functionalization at the Amine Nitrogen Center

The nitrogen atom of the diethylamino group in this compound possesses a lone pair of electrons and can therefore act as a nucleophile. This allows for N-alkylation reactions, where an alkyl group is introduced to the nitrogen atom, leading to the formation of a quaternary ammonium (B1175870) salt. jkchemical.com

This reaction typically involves treating the parent amine with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. jkchemical.com The reaction is an SN2 process where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. jkchemical.com The resulting product is a pyridinium salt.

It is important to note that if mono-alkylation is desired on a primary or secondary amine, alternative methods like reductive amination are often preferred to avoid over-alkylation. jkchemical.com However, for a tertiary amine like this compound, alkylation will lead to the quaternary ammonium salt.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. quimicaorganica.orgpearson.com Electrophilic attack on the nitrogen atom to form a pyridinium salt further deactivates the ring. almerja.net When substitution does occur, it typically favors the 3- and 5-positions as the intermediates are more stable. quimicaorganica.org

In the case of this compound, the reactivity is modulated by the substituents. The diethylamino group at the 2-position is a strong activating group and an ortho-, para-director. Conversely, the bromo group at the 6-position is a deactivating group but is also an ortho-, para-director. The directing effects of these substituents influence the position of further electrophilic attack on the pyridine ring.

Detailed research findings on specific electrophilic aromatic substitution reactions, such as nitration or halogenation, on this compound are not extensively documented in publicly available literature. However, studies on related 2-aminopyridine derivatives provide insights into the expected reactivity. For instance, the nitration of 2-aminopyridine is a complex reaction that can yield a mixture of isomers, with the main product often being the 5-nitro derivative. sapub.org The reaction can proceed through the formation of a 2-nitraminopyridine intermediate, which then rearranges. sapub.org

Given the directing effects of the existing substituents, electrophilic attack on this compound would be predicted to occur at the 3- or 5-position. The strong activating effect of the diethylamino group would likely favor substitution at the 5-position.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound

ReactionReagents and ConditionsPredicted Major Product(s)
Nitration HNO₃/H₂SO₄6-Bromo-N,N-diethyl-5-nitropyridin-2-amine
Halogenation Br₂ or Cl₂ with a Lewis acid catalyst5,6-Dibromo-N,N-diethylpyridin-2-amine or 6-Bromo-5-chloro-N,N-diethylpyridin-2-amine
Sulfonation Fuming H₂SO₄6-Bromo-2-(diethylamino)pyridin-5-sulfonic acid

Note: The products listed in this table are predicted based on general principles of electrophilic aromatic substitution on substituted pyridines and have not been experimentally verified in the cited literature for this specific compound.

Chelation and Coordination Chemistry

The nitrogen atoms of this compound, specifically the pyridine ring nitrogen and the exocyclic amino nitrogen, can act as electron-pair donors, enabling the molecule to function as a ligand in coordination chemistry. 2-Aminopyridine derivatives are known to form stable complexes with a variety of transition metals, often acting as bidentate ligands to form a five-membered chelate ring. georgiasouthern.educore.ac.uk

The coordination of this compound to a metal center would involve the formation of coordinate bonds with both the pyridine nitrogen and the nitrogen of the diethylamino group. The steric hindrance from the ethyl groups on the amino nitrogen might influence the stability and geometry of the resulting metal complexes.

Table 2: Predicted Coordination Complexes of this compound

Metal IonPotential Complex StructurePotential Geometry
Copper(II) [Cu(this compound)₂Cl₂]Distorted octahedral
Palladium(II) [Pd(this compound)Cl₂]Square planar
Platinum(II) [Pt(this compound)Cl₂]Square planar
Rhodium(I) [Rh(this compound)(CO)₂Cl]Square planar

Note: The complexes listed in this table are hypothetical and based on the known coordination behavior of similar 2-aminopyridine ligands. The actual structures and geometries would require experimental verification.

Spectroscopic and Structural Elucidation Methodologies for 6 Bromo N,n Diethylpyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing information about the chemical environment of individual atoms.

¹H NMR spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of protons within a molecule. For 6-Bromo-N,N-diethylpyridin-2-amine, the ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine (B92270) ring and the N,N-diethylamino group.

The aromatic region of the spectrum would display signals corresponding to the three protons on the pyridine ring. Their chemical shifts and coupling patterns are influenced by the positions of the bromo and diethylamino substituents. The ethyl groups will present as a quartet and a triplet, characteristic of the -CH2-CH3 moiety, with their chemical shifts indicating their attachment to a nitrogen atom.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Pyridine-H6.5 - 8.5m3H
-N(CH₂CH₃)₂3.0 - 4.0q4H
-N(CH₂CH₃)₂1.0 - 1.5t6H

This is a predicted table based on general principles and data from related compounds.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyridine ring will resonate in the aromatic region (typically δ 100-160 ppm). The carbon atom attached to the bromine (C-6) will be significantly influenced by the halogen's electronegativity and will have a characteristic chemical shift. Similarly, the carbon atom bonded to the diethylamino group (C-2) will also show a specific shift. The carbon atoms of the ethyl groups will appear in the aliphatic region of the spectrum.

A study on aromatic amines showed that N,N-diethylamino groups are strong electron-donors, which influences the chemical shifts of the aromatic carbons. mdpi.com For this compound, the carbon attached to the nitrogen is expected to be significantly downfield.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
Pyridine Ring Carbons100 - 160
-N(CH₂CH₃)₂40 - 50
-N(CH₂CH₃)₂10 - 20

This is a predicted table based on general principles and data from related compounds.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₃BrN₂), the expected monoisotopic mass is approximately 228.03 g/mol . uni.lu

High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. rsc.org The mass spectrum would show a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways for such compounds may involve the loss of the ethyl groups or the bromine atom. Predicted collision cross-section (CCS) values can also aid in structural confirmation. uni.lu For the [M+H]⁺ adduct of this compound, a predicted CCS value is 141.4 Ų. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

Adduct m/z (predicted) Predicted CCS (Ų)
[M+H]⁺229.03349141.4
[M+Na]⁺251.01543152.2

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

For this compound, a tertiary amine, the characteristic N-H stretching vibrations seen in primary and secondary amines (around 3300-3500 cm⁻¹) will be absent. wpmucdn.comorgchemboulder.com Key absorptions would include:

C-N stretching: Aliphatic C-N stretching vibrations are typically observed in the range of 1250–1020 cm⁻¹. orgchemboulder.com Aromatic C-N stretching appears at a higher frequency, around 1335–1250 cm⁻¹. orgchemboulder.com

Aromatic C=C and C=N stretching: These vibrations are expected in the 1600-1400 cm⁻¹ region.

C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹.

C-Br stretching: This vibration is typically found in the fingerprint region at lower wavenumbers.

X-ray Crystallography for Solid-State Structural Determination

While specific crystallographic data for this compound is not available in the provided search results, studies on related bromo-substituted pyridylamines have been conducted. For example, the crystal structure of 2-[(6-Bromo-2-pyridyl)amino]pyridine N-oxide has been determined, revealing details about bond angles and intermolecular interactions. nih.govpsu.edu Such analyses for this compound would precisely define the geometry of the pyridine ring, the conformation of the diethylamino group, and any intermolecular interactions in the solid state. This technique is crucial for unambiguously confirming the compound's structure.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., Thin-Layer Chromatography)

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to separate components of a mixture. By spotting a sample on a TLC plate and developing it with a suitable solvent system (eluent), the purity of the compound can be quickly assessed. The retention factor (Rf) value is a characteristic property of a compound under specific TLC conditions. For synthetic procedures involving this compound, TLC can be used to track the consumption of starting materials and the formation of the product. Purification of related compounds is often achieved using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent. rsc.org

Other chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide more quantitative information about the purity of the compound.

Computational Chemistry and Theoretical Investigations of 6 Bromo N,n Diethylpyridin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful tool to predict the electronic structure and reactivity of molecules like 6-Bromo-N,N-diethylpyridin-2-amine. By calculating the electron density, DFT methods can elucidate key properties that govern the compound's behavior.

For a comprehensive analysis, various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) would be employed to accurately model the system. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Reactivity descriptors derived from DFT, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), would provide further insights. The Fukui function is another important local reactivity descriptor, highlighting the most probable sites for nucleophilic and electrophilic attacks within the molecule. For this compound, the nitrogen atoms of the pyridine (B92270) ring and the amino group, as well as the bromine atom, would be of particular interest for such analyses.

Table 1: Predicted Electronic Properties of this compound (Hypothetical Data)

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVReflects chemical stability
Electronegativity (χ)3.85 eVMeasure of electron-attracting power
Chemical Hardness (η)2.65 eVResistance to change in electron distribution
Electrophilicity Index (ω)2.80 eVPropensity to accept electrons

Mechanistic Studies of Chemical Transformations Involving the Compound

Computational chemistry can be instrumental in elucidating the mechanisms of chemical reactions involving this compound. For instance, in transition metal-catalyzed cross-coupling reactions, which are common for bromo-pyridines, DFT can be used to map the entire reaction pathway. rsc.org

This involves locating the transition states and intermediates for each step of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. By calculating the activation energies for each step, the rate-determining step of the reaction can be identified. rsc.org Such studies provide a detailed understanding of the reaction kinetics and can aid in optimizing reaction conditions for higher yields and selectivity.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are key to its physical and chemical properties. Conformational analysis, typically performed using molecular mechanics or DFT, would identify the most stable conformers of the molecule. This involves rotating the dihedral angles of the diethylamino group and analyzing the resulting potential energy surface.

The study of intermolecular interactions is crucial for understanding the compound's behavior in the solid state and in solution. Non-covalent interactions, such as hydrogen bonding, halogen bonding, and van der Waals forces, would be investigated using methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots. These analyses reveal the nature and strength of the interactions that dictate the crystal packing and self-assembly of the molecules.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. For this compound, the following spectroscopic properties would be of interest:

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These predicted spectra are invaluable for assigning experimental signals.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be computed through frequency calculations. This allows for the assignment of characteristic vibrational modes, such as the C-Br stretch, the pyridine ring vibrations, and the N-C stretches of the diethylamino group.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. This would provide information about the electronic transitions responsible for the compound's absorption in the ultraviolet and visible regions.

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical Data)

SpectroscopyParameterPredicted Value
¹³C NMRC-Br Chemical Shift~110-120 ppm
IRC-Br Stretching Frequency~550-650 cm⁻¹
UV-Visλ_max~280-300 nm

Computational Exploration of Ligand-Metal Interactions

The presence of nitrogen atoms in the pyridine ring and the amino group makes this compound a potential ligand for metal complexes. Computational chemistry can be employed to explore its coordination behavior with various metal ions.

By modeling the interaction between the ligand and a metal center, it is possible to predict the geometry of the resulting complex, the strength of the metal-ligand bond, and the electronic structure of the complex. nih.gov Techniques such as Natural Bond Orbital (NBO) analysis can provide detailed information about the donor-acceptor interactions between the ligand's lone pairs and the metal's empty orbitals. This is crucial for designing new catalysts or functional materials with specific electronic and magnetic properties.

Applications of 6 Bromo N,n Diethylpyridin 2 Amine in Advanced Chemical Research

Role as a Synthetic Building Block in Complex Organic Synthesis

The presence of both a reactive bromine atom and a directing diethylamino group on the pyridine (B92270) scaffold of 6-Bromo-N,N-diethylpyridin-2-amine makes it an ideal substrate for a variety of cross-coupling reactions and other transformations, enabling the synthesis of highly substituted and functionally diverse pyridine derivatives.

Construction of Poly-substituted Pyridine Systems

The pyridine nucleus is a ubiquitous motif in a vast number of biologically active compounds and functional materials. The development of efficient methods for the synthesis of poly-substituted pyridines is therefore a significant focus in organic chemistry. This compound serves as a key starting material in this endeavor. The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, at this position.

The diethylamino group at the 2-position can act as a directing group, influencing the regioselectivity of further functionalization of the pyridine ring. Moreover, it can be modified or replaced to introduce additional diversity. This dual functionality allows for a stepwise and controlled construction of poly-substituted pyridine systems with precise control over the substitution pattern.

Precursor for Unsymmetrical 2,6-Disubstituted Pyridine-Bridged Compounds

Unsymmetrical 2,6-disubstituted pyridines are important ligands in coordination chemistry and building blocks for supramolecular assemblies. The synthesis of such compounds often requires a sequential and regioselective introduction of different substituents at the 2- and 6-positions of the pyridine ring. This compound is an excellent precursor for this purpose.

The synthetic strategy typically involves the initial functionalization at the 6-position via a cross-coupling reaction, taking advantage of the reactive bromo substituent. Following this, the diethylamino group at the 2-position can be transformed into another functional group, for instance, through diazotization followed by substitution. This two-step process allows for the creation of unsymmetrically substituted pyridine scaffolds, which can then be used to bridge other molecular fragments, leading to the formation of complex pyridine-bridged compounds with tailored properties.

Contributions to Medicinal Chemistry Research

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ability to readily functionalize this compound makes it a valuable tool for the synthesis of novel bioactive molecules and for the exploration of structure-activity relationships (SAR).

Intermediate in the Development of Allosteric Modulators of Cannabinoid CB1 Receptors

The cannabinoid CB1 receptor, a G protein-coupled receptor, is a key target for the treatment of various disorders, including pain, obesity, and neurological diseases. Allosteric modulators of the CB1 receptor offer a promising therapeutic approach with the potential for fewer side effects compared to orthosteric ligands.

Research in this area has utilized 2-aminopyridine (B139424) derivatives as key intermediates in the synthesis of novel allosteric modulators. For instance, in the development of analogs of the known CB1 allosteric modulator PSNCBAM-1, a structurally related compound, N-(6-bromopyridin-2-yl)benzene-1,3-diamine, serves as a crucial intermediate. This highlights the utility of the 6-bromo-2-aminopyridine scaffold, of which this compound is a derivative, in accessing these complex and therapeutically relevant molecules. The synthesis of such modulators often involves coupling the 2-aminopyridine core with other aromatic systems, demonstrating the importance of this scaffold in medicinal chemistry.

Scaffold for the Synthesis of Antitubercular Agent Analogues

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Pyridine-containing compounds have shown promise in this area. The 6-bromo-2-aminopyridine scaffold can be utilized as a starting point for the synthesis of novel analogues of known antitubercular drugs.

For example, by modifying the substituents on the pyridine ring and introducing various pharmacophoric groups, medicinal chemists can generate libraries of compounds for screening against Mycobacterium tuberculosis. The versatility of this compound in undergoing various chemical transformations allows for the systematic exploration of the chemical space around the pyridine core, aiding in the identification of new and more effective antitubercular agents.

Design and Synthesis of Pyridine-Based Scaffolds for Bioactive Molecules

Beyond specific therapeutic targets, this compound serves as a versatile platform for the design and synthesis of a wide range of pyridine-based scaffolds for bioactive molecules. The ability to introduce diverse functional groups at both the 2- and 6-positions allows for the creation of molecules with varied three-dimensional shapes and electronic properties.

This versatility is crucial in drug discovery, where the exploration of diverse chemical structures is essential for identifying novel hits and optimizing lead compounds. Researchers can leverage the reactivity of this compound to construct libraries of compounds for high-throughput screening against various biological targets, accelerating the discovery of new therapeutic agents for a multitude of diseases.

Utility in Materials Science and Catalysis

The utility of this compound in materials science and catalysis stems from its capacity to be chemically modified into more complex, functional structures. The bromine atom at the 6-position is particularly important, as it provides a reactive site for cross-coupling and substitution reactions, allowing for the construction of larger molecular architectures.

Functionalized pyridine and bipyridine structures are crucial components in the development of advanced porous organic polymers (POPs). For instance, polymer networks designed for CO2 capture have been successfully prepared through the polycondensation of building blocks like [2,2′-Bipyridine]-5,5′-dicarbaldehyde with other organic linkers nih.gov. Although not a direct application of this compound, this highlights the role of pyridine-based molecules as fundamental units in creating functional materials. The reactive nature of the bromo-substituent on this compound makes it a suitable starting point for synthesizing such elaborate monomers required for polymerization and materials synthesis.

Furthermore, densely functionalized pyridine derivatives serve as key intermediates in the synthesis of complex molecules, including potent covalent inhibitors for biological targets. The manufacturing process for such inhibitors often relies on multi-step syntheses where a substituted bromopyridine is a central scaffold upon which further complexity is built nih.gov. This underscores the value of this compound as a foundational intermediate for creating high-value, functional organic molecules.

The pyridine and amino functional groups within this compound make it an excellent scaffold for designing ligands for coordination chemistry. The nitrogen atom of the pyridine ring and the exocyclic amino group can chelate to a metal center, forming stable complexes. The bromine atom can be substituted to introduce other coordinating groups or to link the pyridine unit to a larger ligand framework.

Extended Metal Atom Chains (EMACs) are one-dimensional arrays of metal ions held in close proximity by helically wrapped polydentate organic ligands. These structures are of significant interest for their potential applications in molecular electronics and as single-molecule magnets. The synthesis of the supporting ligands is critical, and bromo-aminopyridines are key precursors in their construction.

Research has demonstrated that starting materials like 2,6-Dibromopyridine (B144722) can be sequentially aminated to produce oligo-α-pyridylamine ligands. This synthetic approach allows for the creation of ligands that enforce close distances between metal centers, facilitating the formation of metal-metal bonds or strong magnetic interactions. For example, ligands such as N2,N6-di(pyridin-2-yl)pyridine-2,6-diamine (H2tpda) are widely used to support EMACs and are synthesized from aminopyridine precursors. The synthesis of related 2,6-Diaminopyridine (B39239) (DAm1) and 2-Bromo-6-methylaminopyridine (Am1) ligands from 2,6-Dibromopyridine showcases a viable pathway where this compound could serve as a foundational unit for more complex, custom-designed EMAC ligands nih.gov.

Table 1: Precursors and Resulting Ligand Types for EMACs

Precursor Compound Resulting Ligand Type Application
2,6-Dibromopyridine 2,6-Diaminopyridine (DAm1) Synthesis of ligands for triiron EMACs nih.gov
2,6-Dibromopyridine 2-Bromo-6-methylaminopyridine (Am1) Synthesis of scaffolded ligands for EMACs nih.gov
2,6-diaminopyridine N2,N6-di(pyridin-2-yl)pyridine-2,6-diamine (H2tpda) Supporting ligand for tetrairon(II) EMACs Current time information in Pasuruan, ID.
2,6-bis[(trimethylsilyl)amido]pyridine Dianionic bridging ligand Stabilization of linear triiron(II) EMACs mdpi.com

The synthesis of phosphorylated diaminopyridine ligands utilizing this compound as a direct precursor is not extensively documented in the available scientific literature. While the synthesis of pyridine-based ligands is a broad field, the specific application of this bromo-diethylamino derivative for creating phosphorylated ligands for transition metal complexes appears to be a specialized area with limited published research.

Based on a review of the scientific literature, the development of organocatalysts derived specifically from this compound is not a prominent area of research. Organocatalysis is a major field within chemistry, but the application of this particular compound as a precursor for catalytic structures is not well-documented.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives, a cornerstone of pharmaceutical and materials chemistry, is undergoing a green revolution. bohrium.com Researchers are actively developing novel, more efficient, and environmentally friendly methods to produce these vital compounds. bohrium.com Traditional multi-step syntheses are being replaced by one-pot multicomponent reactions (MCRs) that offer higher yields, reduced waste, and greater atom economy. bohrium.comresearchgate.net These MCRs can be categorized into three- and four-component reactions, with both metal-free and metal-catalyzed approaches being explored. bohrium.com

Recent innovations in this area include the use of less expensive and more sustainable catalysts, as well as reactions conducted in aqueous media to minimize the use of hazardous organic solvents. researchgate.net For instance, SnCl2·2H2O has been successfully employed as a precatalyst in a four-component reaction to produce a variety of polysubstituted pyridines in high yields (78-91%). researchgate.net Another promising strategy involves the use of dehydrating agents to improve the yield of halo-substituted nicotinonitriles by preventing the dimerization of starting materials. vcu.edu This approach has demonstrated a significant increase in yield from 58% to 92% in the synthesis of a key intermediate for the HIV drug Nevirapine. vcu.edu

The development of flow reactor technologies presents a major leap forward in the manufacturing of pyridine compounds. vcu.edu By converting traditional batch processes into continuous flow systems, researchers have achieved a projected 75% reduction in production costs for certain derivatives. vcu.edu These advancements not only make the synthesis of compounds like 6-Bromo-N,N-diethylpyridin-2-amine more economical but also significantly reduce their environmental impact.

Exploration of Unconventional Reactivity Pathways

Beyond established synthetic routes, the exploration of unconventional reactivity pathways for pyridine derivatives is a burgeoning area of research. A notable example is the development of a single-step, convergent method for synthesizing pyridines from N-vinyl and N-aryl amides. organic-chemistry.org This process, which utilizes trifluoromethanesulfonic anhydride (B1165640) (Tf2O) and 2-chloropyridine (B119429) as activating agents, allows for the direct conversion of amides into highly substituted pyridines and quinolines under mild conditions. organic-chemistry.org The reaction proceeds through the nucleophilic addition of various π-nucleophiles, such as alkynes and enol ethers, to an activated amide intermediate, followed by annulation to form the pyridine ring. organic-chemistry.org This method offers precise control over the introduction of substituents and avoids the need to isolate reactive intermediates. organic-chemistry.org

Another innovative approach involves a Hantzsch-type strategy for the synthesis of 2,3,5,6-tetrasubstituted pyridines. mdpi.com This method uniquely employs rongalite as a C1 unit for the construction of the pyridine ring at the C-4 position, demonstrating a novel oxidative coupling of β-enamine carbonyl compounds. mdpi.com Such unconventional methods expand the synthetic toolbox for creating diverse pyridine derivatives with a wide range of functional groups. mdpi.com The ability to manipulate the substitution pattern on the pyridine ring, including the introduction of bromo- and diethylamino- groups, opens up new avenues for creating novel analogs of this compound with tailored properties.

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

To gain a more profound understanding of the structure, reactivity, and properties of pyridine derivatives, researchers are increasingly turning to advanced spectroscopic and computational techniques. Quantum computational studies, such as those employing Density Functional Theory (DFT), are proving invaluable for elucidating molecular structures and predicting spectroscopic data. researchgate.netmdpi.com These computational models, including B3LYP/6-31G* and M06/6-311G+(d,p), allow for the calculation of key parameters like N-O bond dissociation energies and proton affinities, providing insights that can be compared with experimental data. mdpi.com

For instance, computational studies have been used to analyze the vibrational spectra (FT-IR and FT-Raman) and NMR spectra of substituted pyridines, leading to reliable vibrational assignments and a better understanding of the molecule's electronic structure. researchgate.net Techniques like Mulliken charge analysis help in understanding the charge distribution within the molecule. researchgate.net Furthermore, computational docking studies can predict how these molecules might interact with biological targets, offering a virtual screening tool for drug discovery. researchgate.net

Experimental techniques are also advancing. X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths and angles. nih.govnih.gov For example, the crystal structure of 2-[(6-Bromo-2-pyridyl)amino]pyridine N-oxide revealed that the two pyridine rings are nearly coplanar. nih.gov The combination of these advanced spectroscopic and computational methods provides a powerful synergistic approach to unraveling the complex structure-property relationships of compounds like this compound.

Expansion of Applications in Chemical Biology and Material Science

The unique structural features of this compound and its derivatives make them attractive candidates for a wide range of applications in chemical biology and material science. In the realm of chemical biology, substituted pyridines are recognized as crucial components of many pharmaceuticals. vcu.edu The bromine atom on the pyridine ring can serve as a handle for further chemical modifications, such as in Suzuki-Miyaura coupling reactions, to generate more complex molecules with potential biological activity. The N,N-diethylamino group can influence the compound's solubility and metabolic stability.

In material science, pyridine-containing compounds are being investigated for their potential as components of novel materials. vcu.edu For example, terpyridine derivatives, which can be synthesized using modern methods, are important ligands for creating catalysts and 3D metal-organic frameworks (MOFs). mdpi.com The electronic properties of substituted pyridines also make them interesting for applications in organic electronics. For instance, compounds with similar structural motifs have been explored for their use in creating extended metal atom chains (EMACs), which exhibit unique magnetic properties. georgiasouthern.edu The synthesis of ligands based on 2,6-diaminopyridine (B39239) highlights the ongoing effort to create stable and functional multimetallic complexes. georgiasouthern.edu

Integration with High-Throughput Screening and Automated Synthesis Platforms

The future of chemical research lies in the integration of high-throughput screening (HTS) and automated synthesis platforms. These technologies have the potential to dramatically accelerate the discovery and optimization of new molecules with desired properties. Automated synthesis platforms can rapidly generate large libraries of pyridine derivatives by systematically varying the substituents on the pyridine core. vcu.edu This allows for the efficient exploration of a vast chemical space.

Q & A

Basic: What synthetic strategies are effective for preparing 6-Bromo-N,N-diethylpyridin-2-amine?

Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) on a brominated pyridine precursor. For example:

  • Step 1: Start with 6-bromo-2-chloropyridine. React with excess diethylamine under reflux in a polar aprotic solvent (e.g., DMF or THF) at 80–100°C for 12–24 hours .
  • Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
  • Validation: Monitor reaction progress using TLC or LC-MS. Confirm purity via 1H^1H NMR (e.g., diethyl groups appear as triplets at δ ~1.2–1.4 ppm and quartets at δ ~3.3–3.5 ppm) .

Advanced: How do electronic effects of the bromo and diethylamino groups influence reactivity in cross-coupling reactions?

Answer:

  • Bromo Group: Acts as a leaving group in Suzuki-Miyaura couplings. The electron-withdrawing nature of Br enhances oxidative addition with Pd(0) catalysts (e.g., Pd(PPh3_3)4_4) .
  • Diethylamino Group: The strong electron-donating effect directs electrophilic substitution to the para position. This can be leveraged in sequential functionalization (e.g., bromination at C4 post-coupling).
  • Mechanistic Insight: DFT studies suggest the diethylamino group stabilizes transition states via resonance, lowering activation energy for Pd-mediated cross-couplings .

Basic: What spectroscopic and crystallographic methods validate the structure of this compound?

Answer:

  • 1H^1H NMR: Expect signals for pyridine protons (e.g., H3 and H4 as doublets at δ ~7.5–8.5 ppm) and diethyl groups (δ ~1.2–3.5 ppm) .
  • X-ray Crystallography: Resolve the crystal structure to confirm bond angles and packing. For example, triclinic space group P1P1 with cell parameters a=4.483A˚,b=12.151A˚,c=18.958A˚a = 4.483 \, \text{Å}, b = 12.151 \, \text{Å}, c = 18.958 \, \text{Å}, validated via SHELXL refinement .
  • Mass Spec: ESI-MS should show [M+H]+^+ at m/z=257m/z = 257 (C9_9H14_{14}BrN2+_2^+).

Advanced: How does crystal packing impact the compound’s solubility and stability?

Answer:

  • Intermolecular Interactions: Crystallographic data (e.g., ) reveals weak C–H···Br hydrogen bonds and π-π stacking between pyridine rings, reducing solubility in nonpolar solvents .
  • Stability: Packing density (calculated from unit cell volume V=1000.3A˚3V = 1000.3 \, \text{Å}^3) correlates with thermal stability. Differential scanning calorimetry (DSC) shows decomposition above 200°C .
  • Mitigation: Co-crystallization with hydrophilic coformers (e.g., succinic acid) can enhance aqueous solubility .

Basic: What purification challenges arise, and how are they addressed?

Answer:

  • Challenges: Residual diethylamine or brominated byproducts (e.g., 6-bromo-2-aminopyridine) may co-elute during chromatography.
  • Solutions:
    • Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for high-purity isolation .
    • Recrystallize from a 1:1 ethanol/hexane mixture to remove nonpolar impurities.
    • Validate via 13C^{13}C NMR to confirm absence of unreacted starting material (e.g., C–Br signal at δ ~105 ppm) .

Advanced: Can computational modeling predict coordination behavior with transition metals?

Answer:

  • DFT Calculations: Optimize geometry using Gaussian09 (B3LYP/6-311+G(d,p)) to identify lone pair orientation on the diethylamino group.
  • Coordination Sites: The pyridine N and diethylamino N act as bidentate ligands. Molecular docking (AutoDock Vina) predicts strong binding to Cu(II) or Pd(II) with ∆G ≈ -8.5 kcal/mol .
  • Experimental Validation: Synthesize [Cu(6-Br-N,N-diethylpyridin-2-amine)2_2Cl2_2] and characterize via UV-Vis (d-d transitions at λ ≈ 600–700 nm) .

Basic: What safety precautions are critical during handling?

Answer:

  • Toxicity: Brominated pyridines may release HBr under heat. Use PPE (gloves, goggles) and work in a fume hood.
  • Storage: Keep in amber vials under inert gas (N2_2) at -20°C to prevent degradation.
  • Waste Disposal: Neutralize with 10% NaOH before aqueous disposal .

Advanced: How does steric hindrance from diethyl groups affect regioselectivity in electrophilic substitutions?

Answer:

  • Steric Effects: Diethyl groups at C2 hinder electrophilic attack at C3 and C5. Nitration (HNO3_3/H2_2SO4_4) predominantly occurs at C4, confirmed by 1H^1H NMR coupling patterns .
  • Kinetic vs. Thermodynamic Control: At low temps (-10°C), C4 substitution dominates (kinetic product). At higher temps (80°C), isomerization to C5-substituted products occurs due to steric strain relief .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.